molecular formula C5H7ClN2O4S B6143321 2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride CAS No. 98021-90-0

2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride

Cat. No.: B6143321
CAS No.: 98021-90-0
M. Wt: 226.64 g/mol
InChI Key: CGGFOZFJXDOHDD-UHFFFAOYSA-N
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Description

2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride is a chemical compound known for its unique chemical structure and potential biological activities. It is often used in various fields of research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride typically involves the reaction of imidazolidine-2,5-dione with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and chemical properties.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride involves its reactivity with nucleophiles and other chemical species. The sulfonyl chloride group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity underlies its use in chemical synthesis and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: Another sulfonyl chloride compound with similar reactivity but different structural features.

    Benzenesulfonyl Chloride: A sulfonyl chloride compound with an aromatic ring, offering different chemical properties and applications.

Uniqueness

2-(2,5-Dioxoimidazolidin-4-yl)ethanesulfonyl chloride is unique due to its imidazolidine-2,5-dione moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other sulfonyl chloride compounds and contributes to its versatility in research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O4S/c6-13(11,12)2-1-3-4(9)8-5(10)7-3/h3H,1-2H2,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGFOZFJXDOHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)C1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90280253
Record name 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5437-54-7
Record name NSC16136
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90280253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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